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Compound of Interest

Compound Name: Diethyl methylmalonate

Cat. No.: B048530

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize diethyl methylmalonate (CAS No. 609-08-5). For professionals in research
and drug development, precise structural confirmation and purity assessment are paramount.
This document details the expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),
provides standardized experimental protocols for obtaining this data, and illustrates the
analytical workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of diethyl methylmalonate is
presented below. This information is crucial for sample handling, preparation, and choosing
appropriate analytical techniques.
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Property Value Reference
CAS Number 609-08-5 [1]
Molecular Formula CsH1404 [1][2]
Molecular Weight 174.19 g/mol [2]

IUPAC Name diethyl 2-methylpropanedioate [1]
Appearance Clear, colorless liquid [1]

Boiling Point 198-199 °C

Density 1.022 g/mL at 20 °C

Refractive Index

n20/D 1.413

Spectroscopic Data and Interpretation

The following sections summarize the expected quantitative data from the primary

spectroscopic methods used to analyze diethyl methylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

IH NMR (Proton NMR) Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.19 Quartet 4H -O-CH2-CHs
~3.33 Quartet 1H -CH(CH)-CHs
~1.32 Doublet 3H -CH-CHs
~1.25 Triplet 6H -O-CHz2-CHs
13C NMR (Carbon-13 NMR) Spectral Data
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Chemical Shift (8) ppm Assignment
~169.3 C=0

~61.3 -O-CH2-CHs
~49.1 -CH-CHs
~14.1 -O-CH2-CHs
~13.5 -CH-CHs

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on

the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment
~2980 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1260 Strong C-O stretch (ester)
~1180 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.
The data below corresponds to Electron lonization (El) Mass Spectrometry.[1]
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miz Relative Intensity (%) Assighment

174 49.0 [M]* (Molecular lon)
157 33.4 [M - CHs]*

87 47.6 [CHsCH(CO)]*

73 59.8 [COOC2Hs]*

29 99.9 [C2Hs]*

Experimental Protocols

The following protocols describe the standard methodologies for acquiring the spectroscopic
data for a liquid sample like diethyl methylmalonate.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh and dissolve 5-20 mg of diethyl methylmalonate in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls) within
an NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition:

o For H NMR, acquire the spectrum using a standard pulse program. A spectral width of 12-
16 ppm is typically sufficient.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single
lines for each unique carbon. A spectral width of 0-220 ppm is standard.

o Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase
the spectrum and perform baseline correction. Calibrate the chemical shift scale using the
residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C). Integrate the
peaks in the *H NMR spectrum.
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FT-IR Spectroscopy Protocol

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a single drop of
the neat liquid sample directly onto the ATR crystal. For transmission, a thin film of the liquid
can be pressed between two salt plates (e.g., KBr or NaCl).

Background Scan: Acquire a background spectrum of the clean ATR crystal or empty salt
plates. This is automatically subtracted from the sample spectrum.

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio over a range of 4000-400 cm~2.

Data Processing: Perform baseline correction and peak picking to identify the wavenumbers
of the absorption maxima.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Prepare a dilute solution of diethyl methylmalonate (e.g., 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Setup: Inject a small volume (e.g., 1 yL) of the sample solution
into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through
a capillary column (e.g., DB-5ms) which separates the components of the sample. Use a
temperature program to ensure good separation and peak shape.

Mass Spectrometry (MS) Setup: The eluent from the GC column is directed into the ion
source of the mass spectrometer. For Electron lonization (El), a standard electron energy of
70 eV is used.

Data Acquisition: The mass analyzer scans a predefined mass range (e.g., m/z 20-300) to
detect the molecular ion and its fragments.

Data Analysis: Identify the peak corresponding to diethyl methylmalonate in the total ion
chromatogram (TIC). Analyze the corresponding mass spectrum to determine the m/z values
of the parent ion and key fragments.

Visualized Workflows
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Diagrams are provided to illustrate the logical flow of spectroscopic analysis and data

correlation.
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Caption: General workflow for spectroscopic analysis from sample preparation to structural
confirmation.
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Caption: Correlation of molecular structure with key NMR and IR spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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